N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide typically involves multi-step chemical processes. These processes often include isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. The goal is to achieve high purity and yield while maintaining the structural integrity of the complex molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, highlighting its reactivity and functional versatility. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Cyclization: Cyclization reactions can form ring structures, enhancing the compound’s stability and reactivity.
The specific reactivity patterns help in modifying the compound for various applications.
Scientific Research Applications
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .
Comparison with Similar Compounds
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-(2-fluorobenzyl)acetamide can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring and have been studied for their anticancer activity.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound also features the benzodioxole ring and is used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26FNO3 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]-N-[(2-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C26H26FNO3/c1-19(29)28(17-23-9-5-6-10-24(23)27)14-13-22(15-20-7-3-2-4-8-20)21-11-12-25-26(16-21)31-18-30-25/h2-12,16,22H,13-15,17-18H2,1H3 |
InChI Key |
XJUMSEONBAMVST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCC(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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